Tiagabine(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

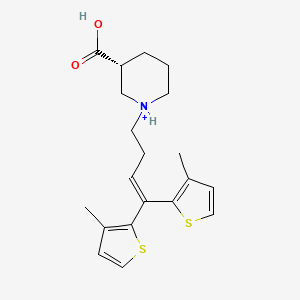

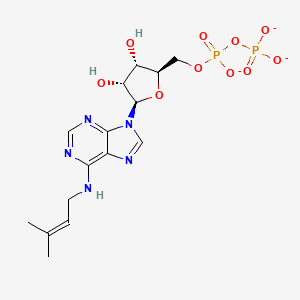

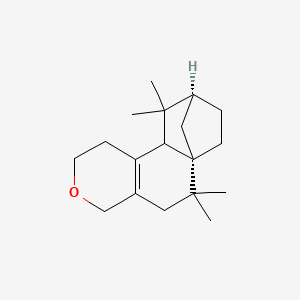

Tiagabine(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of tiagabine. It is a conjugate acid of a tiagabine.

Applications De Recherche Scientifique

1. Anticonvulsant and Anxiolytic Applications

Tiagabine, a selective inhibitor of GABA transporter subtype 1, is primarily known for its anticonvulsant properties, especially in the treatment of partial seizures. However, research has also indicated its potential in addressing anxiety and mood disorders due to its anxiolytic-like properties. Studies have demonstrated its effectiveness in several animal models for seizures, anxiety, pain, and depression, highlighting its broad pharmacological activity beyond epilepsy management (Sałat et al., 2015).

2. Potential in Bipolar Disorder and Pain Management

Tiagabine has been explored for potential applications outside of epilepsy, including bipolar disorder and pain management. Its ability to prolong inhibitory postsynaptic potentials by slowing the reuptake of synaptically released GABA suggests these additional clinical applications (Meldrum & Chapman, 1999).

3. Impact on Aggressive Behavior

Studies involving adult humans have also investigated the impact of tiagabine on aggressive behavior. Results indicate that tiagabine may modify aggressive responding, potentially through its effects on GABA regulation (Lieving et al., 2008).

4. Effects on Neuronal Function and Seizure Prevention

Tiagabine's efficacy in preventing seizures and reducing neuronal damage has been studied in various animal models. These studies demonstrate its ability to block seizure activity, reduce neuronal damage in specific brain areas, and even mitigate memory impairment associated with seizure conditions (Halonen et al., 1996).

5. Role in Managing Cocaine Dependence

Tiagabine has been examined for its potential in managing cocaine dependence. Some research suggests that it might be effective in reducing cocaine use, highlighting its versatility beyond antiepileptic applications (González et al., 2003).

6. Influence on Astrocyte Cultures

Investigations into tiagabine's biological effects on primary cortical astrocyte cultures of rats have been conducted. This research is significant for understanding tiagabine's cellular-level impacts, especially in relation to epilepsy treatment (Cardile et al., 2000).

7. Treatment of Refractory Anxiety Disorders

There has been exploration into the use of tiagabine as a treatment for refractory anxiety disorders. Case studies indicate potential effectiveness in this domain, although more extensive research is required (Schwartz, 2002).

8. Managing Pediatric Spasticity

Tiagabine's potential in managing spasticity, particularly in children with cerebral palsy, has been evaluated. Although results are mixed, it highlights an area of interest for further research in pediatric neurology (Chu & Sala, 2006).

9. Efficacy in Bipolar Disorder

Open case studies have assessed the efficacy of tiagabine in treating bipolar disorder, particularly in cases resistant to standard medications. These studies suggest that tiagabine may have mood-stabilizing and antimanic properties (Schaffer et al., 2002).

Propriétés

Nom du produit |

Tiagabine(1+) |

|---|---|

Formule moléculaire |

C20H26NO2S2+ |

Poids moléculaire |

376.6 g/mol |

Nom IUPAC |

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidin-1-ium-3-carboxylic acid |

InChI |

InChI=1S/C20H25NO2S2/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23)/p+1/t16-/m1/s1 |

Clé InChI |

PBJUNZJWGZTSKL-MRXNPFEDSA-O |

SMILES isomérique |

CC1=C(SC=C1)C(=CCC[NH+]2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C |

SMILES canonique |

CC1=C(SC=C1)C(=CCC[NH+]2CCCC(C2)C(=O)O)C3=C(C=CS3)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

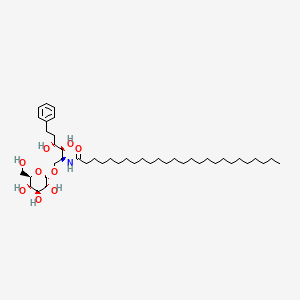

![Cucurbit[5]uril--cucurbit[10]uril](/img/structure/B1262929.png)

![[6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate](/img/structure/B1262930.png)

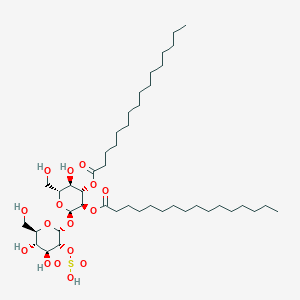

![(3Z,5E,7R,8S,9S,11E,13E,15S,16R)-8-Hydroxy-16-[(1S,2R,3S)-2-hydroxy-1-methyl-3-[(2R,4R,5S,6R)-tetrahydro-2,4-dihydroxy-5-methyl-6-(1-methylethyl)-2H-pyran-2-yl]butyl]-3,15-dimethoxy-5,7,9,11-tetramethyloxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B1262950.png)